Ammonium peineckate monohydrate

CAS No.:

Cat. No.: VC13569243

Molecular Formula: C4H12CrN7OS4

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H12CrN7OS4 |

|---|---|

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | azanium;azane;chromium(3+);tetrathiocyanate;hydrate |

| Standard InChI | InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |

| Standard InChI Key | MXXRCIGWICAQSQ-UHFFFAOYSA-K |

| SMILES | C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |

| Canonical SMILES | C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |

Introduction

Chemical Identity and Structural Characteristics

Ammonium Reineckate Monohydrate is formally named ammonium diamminetetrathiocyanatochromate(III) monohydrate, with the chemical formula . Its CAS registry numbers include 13573-16-5 (anhydrous form) and 13573-17-6 (monohydrate), though inconsistencies in nomenclature across sources necessitate careful verification . The molecular weight is 354.44 g/mol for the monohydrate, while the anhydrous form weighs 336.42 g/mol .

Structural Insights

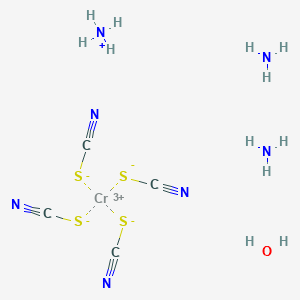

The compound features a central chromium(III) ion coordinated by two ammonia ligands and four thiocyanate groups, forming an octahedral geometry. The ammonium counterion and water of crystallization stabilize the structure. This configuration enables its reactivity with primary and secondary amines, forming insoluble reineckate salts .

Physical and Chemical Properties

Ammonium Reineckate Monohydrate exhibits distinct physical and solubility profiles critical for laboratory applications:

The compound’s solubility in 70% aqueous acetonitrile is particularly notable, as this solvent system enhances its utility in spectrophotometric assays .

Analytical Applications

Precipitation of Amines and Amino Acids

Ammonium Reineckate Monohydrate reacts stoichiometrically with primary and secondary amines to form insoluble complexes. For example, choline chloride forms choline reineckate () upon reaction, which precipitates quantitatively . This property underpins its use in gravimetric and titrimetric analyses.

Spectrophotometric Quantification

A modified method for choline chloride quantification in feed additives employs Reinecke salt. By preparing standards in 70% acetonitrile, researchers achieve linear calibration curves (0–1200 mg/L) with a detection limit of 12.5 mg/L . The absorbance maxima at 397 nm and 525.5 nm correspond to the reineckate ion’s electronic transitions, enabling precise measurements .

Chemical Actinometry

Recent studies utilize Reinecke salt to measure photodegradation kinetics, such as in the UV-induced breakdown of Manidipine. The compound’s photolytic stability in controlled conditions allows it to serve as a reliable actinometer .

| Parameter | Requirement | Source |

|---|---|---|

| Purity | ≥93.0% (ACS grade) | |

| 96% (AR grade) | ||

| Loss on Drying | ≤1.5% | |

| Insoluble Matter | ≤0.05% |

Suppliers like Thermo Scientific and Loba Chemie offer the compound in 25 g and 10 g quantities, respectively, with storage recommendations at 2–8°C .

Recent Methodological Advancements

A 2023 study optimized Reinecke salt-based choline chloride assays by substituting pure acetone with 70% acetonitrile, improving solubility and reducing interference . Robustness testing confirmed that choline reineckate precipitates remain stable for 7 days under refrigeration, enhancing method reliability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume